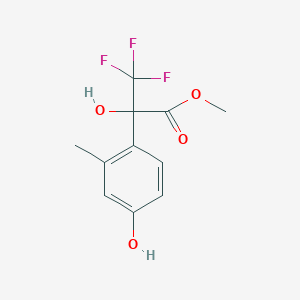
methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-2-methylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-2-methylphenyl)propanoate is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MTFPP, and it is a member of the trifluoromethyl ketone family. MTFPP has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for various biomedical applications.
Mecanismo De Acción
MTFPP exerts its antioxidant and anti-inflammatory effects through multiple mechanisms. One of the primary mechanisms is the inhibition of reactive oxygen species (ROS) and reactive nitrogen species (RNS) production. MTFPP can also activate antioxidant enzymes, such as superoxide dismutase and catalase, which further enhance its antioxidant activity. Additionally, MTFPP can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
MTFPP has been shown to have a wide range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, MTFPP has been shown to improve mitochondrial function, enhance glucose uptake, and promote cell survival. MTFPP has also been shown to have neuroprotective effects, including the ability to protect neurons from oxidative stress and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTFPP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. MTFPP also exhibits potent antioxidant and anti-inflammatory properties, making it a useful tool for studying oxidative stress and inflammation in various disease models. However, one limitation of MTFPP is its relatively low solubility in water, which can make it challenging to use in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on MTFPP. One area of interest is the development of MTFPP-based therapies for various diseases, including neurodegenerative diseases and inflammatory disorders. Another area of interest is the development of novel MTFPP analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of MTFPP and its potential interactions with other compounds.
Métodos De Síntesis
MTFPP can be synthesized through a series of chemical reactions. The starting material for the synthesis is 4-hydroxy-2-methylphenol, which is reacted with trifluoroacetic anhydride to form the intermediate compound, 4-(trifluoroacetyl)-2-methylphenol. This intermediate is then reacted with methyl 3-bromopropionate in the presence of a base to form MTFPP.
Aplicaciones Científicas De Investigación
MTFPP has been extensively studied for its potential use in various biomedical applications. One of the most promising applications of MTFPP is its use as an antioxidant and anti-inflammatory agent. Studies have shown that MTFPP can protect cells from oxidative damage and reduce inflammation in various disease models, including Alzheimer's disease, Parkinson's disease, and arthritis.
Propiedades
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-2-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4/c1-6-5-7(15)3-4-8(6)10(17,9(16)18-2)11(12,13)14/h3-5,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPNWZQITALSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(C(=O)OC)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-3-nitrophenyl)-2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6037637.png)
![2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6037641.png)
![5-{4-[(4-fluorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B6037653.png)
![1-methyl-4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-2-phenylpiperazine](/img/structure/B6037655.png)
![8-chloro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B6037666.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B6037675.png)
![3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6037688.png)
amine dihydrochloride](/img/structure/B6037696.png)
![N-cyclooctyl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B6037703.png)
![1-[2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6037713.png)
![5-bromo-N-[4-(butyrylamino)phenyl]-2-furamide](/img/structure/B6037721.png)
![2-(4-methylphenyl)-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B6037728.png)
![3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B6037735.png)
![1-cyclopropyl-N-[2-(2-fluorophenoxy)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6037749.png)